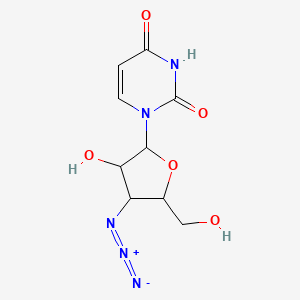

3'-Azido-3'-deoxyuridine

Description

Historical Context and Academic Evolution of 3'-Azido-3'-deoxyuridine Research

The development of this compound is rooted in the broader history of nucleoside analog synthesis, a field that gained considerable momentum with the discovery of antiviral and anticancer properties of modified nucleosides. The initial synthesis and exploration of azido-substituted nucleosides were driven by the search for potent therapeutic agents. Early research in the mid to late 20th century focused on the synthesis of various 3'-substituted deoxyribonucleosides, including those with azido (B1232118) modifications, to evaluate their biological activities. acs.org

The academic evolution of this compound research has transitioned from a primary focus on its potential as a standalone therapeutic to its application as a sophisticated research tool. This shift was significantly influenced by the advent of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.org The azide (B81097) group on this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. acs.orgmedchemexpress.com This has opened up new avenues for its use in labeling and detecting nucleic acids in complex biological systems. nih.govbiosynth.com

Significance of this compound as a Probe in Molecular and Cellular Biology Studies

The significance of this compound as a probe in molecular and cellular biology lies in its ability to be metabolically incorporated into nucleic acids and subsequently detected with high specificity and sensitivity. When introduced to cells, it can be utilized by cellular enzymes and incorporated into newly synthesized DNA. The presence of the azido group then allows for the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin (B1667282), through click chemistry reactions. medchemexpress.combiosynth.comjenabioscience.com

This labeling strategy offers several advantages over traditional methods like those using [³H]thymidine or 5-bromo-2'-deoxyuridine (B1667946) (BrdU). pnas.org The click reaction is highly efficient and biocompatible, allowing for rapid and robust labeling with minimal perturbation to the biological system. acs.org This has made this compound and its alkyne-containing counterpart, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), powerful tools for:

Studying DNA replication and cell proliferation: Researchers can visualize and quantify DNA synthesis in individual cells and tissues with high spatial and temporal resolution. pnas.org

Investigating RNA dynamics: While less common than for DNA, enzymatic methods have been developed to incorporate azido-modified nucleotides into the 3'-end of RNA, enabling the study of RNA localization and interactions. nih.gov

Probing enzyme activity: The incorporation of this compound can be used to study the activity and substrate specificity of DNA polymerases and other nucleic acid-modifying enzymes.

Comparative Overview of this compound with Other Nucleoside Analogs in Research Paradigms

This compound belongs to a large family of nucleoside analogs used in research, each with its own unique properties and applications. A comparison with other key analogs highlights its specific advantages and the contexts in which it is most effectively employed.

| Nucleoside Analog | Key Feature | Primary Research Application | Detection Method |

| This compound | 3'-azido group | DNA synthesis probe, click chemistry handle | Click chemistry with alkyne-modified reporters |

| 5-Ethynyl-2'-deoxyuridine (EdU) | 5-ethynyl group | DNA synthesis probe, click chemistry handle | Click chemistry with azide-modified reporters pnas.org |

| 5-Bromo-2'-deoxyuridine (BrdU) | 5-bromo group | DNA synthesis probe | Immunodetection with anti-BrdU antibodies pnas.org |

| [³H]Thymidine | Radioactive isotope | DNA synthesis probe | Autoradiography pnas.org |

| 3'-Azido-3'-deoxythymidine (AZT) | 3'-azido group | Antiviral (HIV), research on reverse transcriptase | Various, including HPLC and enzyme assays nih.govnih.gov |

Analogies with 3'-Azido-3'-deoxythymidine (AZT) Research Methodologies

The research methodologies employed for this compound share notable analogies with those developed for its more famous counterpart, 3'-azido-3'-deoxythymidine (AZT), the first approved drug for the treatment of HIV infection. nih.govnih.gov The presence of the same 3'-azido modification in both compounds leads to similarities in their biochemical processing and the experimental approaches used to study them.

Enzymatic Incorporation and Chain Termination: A central theme in the research of both compounds is their interaction with DNA polymerases. Like AZT, which is phosphorylated to its triphosphate form and acts as a chain terminator for viral reverse transcriptase, this compound can be incorporated into growing DNA strands by cellular polymerases. nih.gov The 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating DNA chain elongation. nih.gov Methodologies to study this include in vitro polymerase assays and analysis of DNA fragmentation in cells.

Metabolic Studies: Research on both AZT and this compound involves characterizing their metabolic fate within cells. This includes studying their uptake, phosphorylation to mono-, di-, and triphosphate forms, and their effects on cellular deoxynucleotide pools. nih.govnih.govnih.gov High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and quantify the parent compound and its phosphorylated metabolites. nih.govnih.gov

Probing Drug Resistance Mechanisms: The development of resistance is a significant challenge in antiviral therapy with AZT. Research methodologies aimed at understanding AZT resistance, such as sequencing the viral reverse transcriptase gene to identify mutations, have provided a framework for studying how cellular polymerases might develop resistance or tolerance to the incorporation of this compound. nih.gov

Structural Biology: X-ray crystallography and other structural biology techniques have been crucial in understanding how AZT binds to the active site of reverse transcriptase. cdnsciencepub.com Similar approaches can be applied to study the interaction of this compound with cellular DNA polymerases, providing insights into the structural basis of its incorporation and chain-terminating properties.

In essence, the extensive body of research on AZT has provided a valuable methodological blueprint for investigating the biochemical and cellular effects of this compound, particularly concerning its mechanism of action as a DNA chain terminator and its metabolic activation pathway.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Azido 3 Deoxyuridine

Stereoselective and Efficient Synthetic Routes to 3'-Azido-3'-deoxyuridine

The introduction of an azido (B1232118) group at the 3'-position of the deoxyribose ring of uridine (B1682114) with specific stereochemistry is a critical challenge in the synthesis of AzdU. Efficient and stereoselective routes are paramount for producing the biologically relevant isomer.

Design and Synthesis of Precursors for this compound

The synthesis of AzdU typically begins with uridine or a related precursor, which is then chemically modified. A common and effective strategy involves the formation of a 2,3'-anhydronucleoside intermediate. This rigid bicyclic structure locks the conformation of the sugar ring, allowing for regioselective reactions.

One established precursor is 2,3'-anhydrouridine , often generated from uridine itself. This can be achieved through a multi-step process that involves protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group (e.g., as a mesylate or tosylate), and subsequent intramolecular cyclization under basic conditions to form the anhydro linkage. An alternative approach involves the reaction of 2,2′-anhydro-1-(β-D-arabinofuranosyl)uracil with sodium hydride in dry dimethyl sulfoxide (B87167) (DMSO) to yield 2',3'-anhydrouridine. rsc.org This anhydro intermediate is highly susceptible to nucleophilic attack.

Another key precursor strategy starts from more accessible carbohydrate sources, such as xylose, which can be elaborated into a suitably protected sugar moiety that is then condensed with the uracil (B121893) base. nih.gov This approach allows for greater flexibility in introducing modifications to the sugar ring early in the synthetic sequence.

A summary of key precursors and their synthetic utility is presented in Table 1.

| Precursor | Starting Material | Key Transformation | Advantage |

| 5'-O-Protected-2,3'-anhydrouridine | Uridine | Intramolecular cyclization | Facilitates stereocontrolled 3'-azidation |

| 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil | Uridine derivative | Base-mediated isomerization | Provides access to the 2',3'-epoxide |

| Derivatized Xylose | D-Xylose | Multi-step carbohydrate chemistry | Allows for early-stage sugar modification |

Optimization of Azidation Chemistry at the 3'-Position of Uridine

The introduction of the azide (B81097) moiety at the 3'-position is the defining step in the synthesis of AzdU. This is typically achieved via a nucleophilic substitution reaction (SN2) on a suitable precursor. The SN2 mechanism ensures the inversion of stereochemistry at the C3' center, which is crucial for obtaining the desired threo configuration from a ribo precursor.

The most common method for this transformation is the reaction of a 2,3'-anhydrouridine derivative with an azide source, such as lithium azide (LiN₃) or sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion attacks the C3' position, opening the anhydro ring and installing the azido group with the correct stereochemistry. nih.gov

Another powerful method for introducing the azide group is the Mitsunobu reaction . nih.govwikipedia.orgorganic-chemistry.org This reaction allows for the direct conversion of a hydroxyl group to an azide with inversion of configuration. In the context of AzdU synthesis, a uridine precursor with a free 3'-hydroxyl group and a protected 5'-hydroxyl group can be treated with hydrazoic acid (HN₃) or a surrogate, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the azide nucleophile. wikipedia.org

Optimization of these reactions involves careful selection of reagents, solvents, and reaction conditions to maximize yield and stereoselectivity, while minimizing side reactions.

Chemical Modifications and Prodrug Strategies for this compound in Research

To improve the cellular uptake and metabolic stability of AzdU for research purposes, various chemical modifications and prodrug strategies have been explored. These approaches aim to mask the polar hydroxyl and phosphate (B84403) groups, thereby enhancing membrane permeability.

Synthesis of Phosphoramidate (B1195095) Derivatives of this compound for Cellular Delivery Studies

The ProTide (prodrugs of nucleotide) approach is a well-established strategy to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step by cellular kinases. nih.gov This strategy involves masking the phosphate group of the nucleoside monophosphate as a phosphoramidate.

The general structure of a phosphoramidate prodrug of AzdU consists of the AzdU 5'-monophosphate where one of the phosphate hydroxyls is esterified with an amino acid ester, and the other is capped with an aryl group (e.g., phenyl or naphthyl). nih.gov Upon entering the cell, these derivatives are designed to be enzymatically cleaved by cellular esterases and phosphoramidases to release the active 5'-monophosphate. nih.gov

The synthesis of these phosphoramidate derivatives typically involves the reaction of AzdU with a phosphorylating agent, such as phenyl phosphorodichloridate, followed by reaction with an amino acid ester. Diastereoselective synthetic methods have been developed to control the stereochemistry at the phosphorus center, which can be crucial for biological activity. nih.gov

Lipid Conjugates and Other Bio-Conjugates of this compound

Conjugating lipids to nucleoside analogs is another strategy to enhance their lipophilicity and facilitate passage across cellular membranes. organic-chemistry.orgnih.gov These lipid conjugates can be synthesized by attaching fatty acids, cholesterol, or other lipid moieties to the nucleoside, typically at the 5'-hydroxyl position. nih.govmdpi.com

The synthesis of these conjugates can be achieved by esterification of the 5'-hydroxyl group of AzdU with a long-chain fatty acid chloride or carboxylic acid under standard esterification conditions. Alternatively, click chemistry has emerged as a powerful tool for bioconjugation. The azide group at the 3'-position of AzdU can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to attach lipid molecules containing a terminal alkyne. medchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

To understand the structural requirements for the biological activity of AzdU, various analogs have been synthesized and evaluated. These studies provide valuable insights into how modifications at different positions of the uridine scaffold affect its activity.

One area of focus has been the modification of the uracil base at the 5-position. The introduction of small halogen substituents, such as bromine or iodine, has been shown to influence the antiviral activity of related 3'-azido-2',3'-dideoxynucleosides. nih.gov

Another class of analogs that has been investigated are the 2,5'-anhydro derivatives . In these compounds, the 5'-hydroxyl group is linked to the C2 position of the uracil base, creating a rigid bicyclic structure. The 2,5'-anhydro analog of AzdU has been synthesized and evaluated, showing that this structural constraint can impact biological activity. nih.gov

The results of these SAR studies are crucial for the rational design of more potent and selective AzdU-based compounds for further investigation. A summary of key SAR findings is presented in Table 2.

| Modification Site | Type of Modification | Impact on Activity (General Trend) | Reference |

| 5-Position of Uracil | Halogenation (Br, I) | Modulates antiviral potency | nih.gov |

| Sugar Moiety | 2,5'-Anhydro linkage | Can reduce activity compared to parent compound | nih.gov |

| 3'-Position of Sugar | Conversion of Azide to Amine | Can alter biological activity profile | nih.gov |

Click Chemistry Applications of this compound in Research

The emergence of "click chemistry" has provided a powerful toolkit for molecular biology, enabling the specific and efficient covalent linkage of molecules in complex biological environments. idtdna.com These reactions, characterized by their high yield, stereospecificity, and tolerance of a wide range of functional groups and solvents, are prime examples of bioorthogonal chemistry—reactions that can proceed within living systems without interfering with native biochemical processes. nih.govnih.gov Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). oup.commdpi.com

This compound, a nucleoside analog, is a key substrate for these applications. The compound features an azide moiety (-N₃) at the 3' position of the deoxyribose sugar. The azide group is exceptionally well-suited for bioorthogonal applications due to its small size, metabolic stability, and lack of reactivity with the vast majority of functional groups found in biological systems. nih.gov This chemical inertness ensures that the azide acts as a specific chemical handle, participating only in the intended click reaction. nih.gov Consequently, this compound serves as a versatile tool for the precise labeling and functionalization of nucleic acids in diverse research contexts. researchgate.net

Use of the Azide Moiety for Bioconjugation and Labeling in Molecular Research

The azide moiety on this compound is the cornerstone of its utility in bioconjugation and molecular labeling. sigmaaldrich.com The primary strategy involves the metabolic incorporation of the nucleoside analog into the DNA or RNA of cells. Cellular enzymes can recognize and utilize this compound triphosphate, integrating it into newly synthesized nucleic acid chains. Once incorporated, the azide group is displayed along the nucleic acid backbone, serving as a bioorthogonal handle for subsequent chemical modification via click chemistry. researchgate.netnih.gov

This handle can be targeted with a variety of probes—such as fluorescent dyes, affinity tags like biotin (B1667282), or cross-linking agents—that have been derivatized with a complementary alkyne functional group. interchim.frlumiprobe.com The covalent ligation between the azide on the nucleic acid and the alkyne on the probe is achieved through highly selective cycloaddition reactions. sigmaaldrich.com This approach provides a powerful alternative to older methods, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which often require harsh DNA denaturation steps for antibody-based detection. tandfonline.commdpi.com The small size of the azide and alkyne reactants allows for efficient labeling in complex environments with minimal perturbation. tandfonline.com

Two primary variants of the azide-alkyne cycloaddition are employed in research:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to promote the formation of a stable triazole linkage between a terminal alkyne and an azide. interchim.fr While robust and widely used for labeling biomolecules in cell lysates and fixed samples, the cytotoxicity associated with the copper catalyst can limit its application in living cells. tandfonline.comresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with azides without the need for a metal catalyst. nih.govmdpi.com The high ring strain of the cyclooctyne provides the activation energy for the reaction to proceed under physiological conditions, making SPAAC an ideal method for labeling and imaging nucleic acids in living cells and even whole organisms. mdpi.comresearchgate.net

The selection between CuAAC and SPAAC depends on the specific experimental context, particularly whether the labeling is performed in vitro or in a live-cell environment.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst Required | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None |

| Reaction Speed | Very fast | Generally slower than CuAAC, but highly dependent on the specific cyclooctyne used |

| Bioorthogonality | High | High |

| Live-Cell Compatibility | Limited due to copper cytotoxicity researchgate.net | Excellent; widely used for live-cell imaging mdpi.com |

| Primary Application | Labeling in fixed cells, cell lysates, and in vitro samples researchgate.net | Labeling in living cells and organisms nih.gov |

Researchers have developed a wide array of alkyne-modified probes to conjugate with azide-labeled nucleic acids, enabling various detection and analysis methods.

| Probe Type | Alkyne Derivative Example | Research Application |

|---|---|---|

| Fluorescent Dyes | Alexa Fluor 488 Alkyne | Fluorescence microscopy and flow cytometry for visualizing nucleic acid synthesis. |

| Cy5 Alkyne | Imaging in the far-red spectrum, useful for tissue imaging with reduced autofluorescence. oup.com | |

| Affinity Tags | Biotin Alkyne (or DBCO-Biotin) | Enrichment and purification of newly synthesized nucleic acids for subsequent analysis (e.g., sequencing). lumiprobe.com |

| Mass Tags | Alkyne-modified isotopes | Mass spectrometry-based quantification of nucleic acid synthesis. |

| Cross-linkers | Bifunctional Alkyne-NHS Ester | Covalently linking nucleic acids to interacting proteins for pull-down assays. |

Molecular and Cellular Mechanisms of Action of 3 Azido 3 Deoxyuridine

Intracellular Metabolism and Phosphorylation Pathways of 3'-Azido-3'-deoxyuridine

For this compound to become pharmacologically active, it must first be converted into its triphosphate form within the host cell. This process is initiated by cellular kinases that sequentially add phosphate (B84403) groups to the 5'-hydroxyl moiety of the nucleoside.

The initial and rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation event. For thymidine (B127349) analogs like 3'-azido-3'-deoxythymidine (AZT), cytosolic thymidine kinase is the primary enzyme responsible for its conversion to the monophosphate derivative. nih.gov This enzyme exhibits a similar affinity for AZT and the natural substrate, thymidine, with comparable Michaelis-Menten constants (Km). nih.gov However, the maximal rate of phosphorylation for AZT is somewhat lower than that for thymidine. nih.gov

Following the initial phosphorylation, thymidylate kinase catalyzes the conversion of the monophosphate to the diphosphate (B83284). nih.gov This step appears to be less efficient for the azido-analog monophosphate compared to its natural counterpart, dTMP. nih.gov The final phosphorylation to the active triphosphate is carried out by other cellular kinases.

While direct studies on this compound are limited, research on the closely related compound 3'-azido-2',3'-dideoxyuridine (B1200160) reveals that it also serves as a substrate for cellular kinases, albeit with different kinetics compared to AZT.

| Compound | Enzyme | Km (µM) | Vmax (% of Thymidine) |

|---|---|---|---|

| 3'-azido-3'-deoxythymidine | Thymidine Kinase | 3.0 | 60% |

| Thymidine | Thymidine Kinase | 2.9 | 100% |

| 3'-azido-3'-deoxythymidine monophosphate | Thymidylate Kinase | 8.6 | 0.3% (of dTMP) |

| dTMP | Thymidylate Kinase | 4.1 | 100% |

Data for 3'-azido-3'-deoxythymidine and its monophosphate are presented as analogs to illustrate the phosphorylation pathway. nih.gov

Once this compound enters the cell, it is sequentially phosphorylated to its monophosphate, diphosphate, and triphosphate forms. Studies on the analog AZT have shown that the monophosphate is the most abundant intracellular metabolite, accumulating to high levels. nih.gov In contrast, the concentrations of the di- and triphosphate derivatives are significantly lower. nih.gov The intracellular half-life of the active triphosphate metabolite of AZT has been observed to be approximately 3 hours in CEM cells, a human T-cell line. nih.gov

The accumulation of the monophosphate form can have additional cellular effects, as it has been shown to inhibit protein glycosylation by competing with pyrimidine-sugars for transport into the Golgi apparatus. mdpi.com The stability and relative concentrations of the phosphorylated metabolites are crucial factors in determining both the antiviral efficacy and the potential for cellular toxicity.

Modulation of Cellular Nucleotide Pools by this compound

This compound, upon intracellular phosphorylation, can significantly alter the delicate balance of cellular nucleotide pools. While direct studies on this compound are limited, extensive research on the closely related compound, 3'-azido-3'-deoxythymidine (AZT), provides valuable insights into the likely mechanisms. The metabolic activation of these azido-nucleosides leads to the formation of their monophosphate, diphosphate, and triphosphate derivatives, which can interfere with normal nucleotide metabolism.

The effects of the azido-analogue on deoxynucleotide triphosphate (dNTP) pools have been observed in various human cell lines. In studies involving human cell lines such as HL-60, H-9, and K-562, exposure to the thymidine analogue of this compound led to dynamic changes in dNTP levels. nih.gov Generally, a decrease in the levels of deoxythymidine triphosphate (dTTP) and deoxyguanosine triphosphate (dGTP) is observed initially, followed by a recovery towards control levels. nih.gov Conversely, an increase in deoxycytidine triphosphate (dCTP) levels has been reported, while deoxyadenosine (B7792050) triphosphate (dATP) pools remain relatively unchanged. nih.gov

These alterations in dNTP pools are a direct consequence of the inhibition of cellular enzymes involved in nucleotide synthesis by the phosphorylated metabolites of the azido-nucleoside. The monophosphate form, in particular, can accumulate to high intracellular concentrations. For instance, after a 24-hour incubation with 200 microM of the thymidine analogue, the intracellular concentration of its 5'-monophosphate reached 2.8 mM, 4.7 mM, and 15.7 mM in HL-60, H-9, and K-562 cells, respectively. nih.gov

| Cell Line | dTTP Level | dGTP Level | dCTP Level | dATP Level |

|---|---|---|---|---|

| HL-60 | Initial Decrease | Initial Decrease | Increase | Relatively Unchanged |

| H-9 | Initial Decrease | Initial Decrease | Increase | Relatively Unchanged |

| K-562 | Initial Decrease | Initial Decrease | Increase | Relatively Unchanged |

Impact on Other Cellular Biochemical Pathways by this compound Metabolites

The influence of this compound metabolites extends beyond the modulation of nucleotide pools, affecting other critical cellular processes. The accumulation of the monophosphate form, in particular, has been shown to interfere with fundamental biochemical pathways.

Inhibition of Protein Glycosylation by this compound Monophosphate

One of the significant off-target effects of the monophosphate metabolite of azido-nucleosides is the potent inhibition of protein glycosylation. nih.gov This process, essential for the proper folding, function, and trafficking of many proteins, is disrupted by the structural similarity of the azido-nucleoside monophosphate to natural nucleotide sugars.

The mechanism of inhibition involves direct competition with several pyrimidine-sugar molecules for their transport into the Golgi apparatus. nih.gov Specifically, 3'-azido-3'-deoxythymidine monophosphate has been shown to inhibit the transport of uridine (B1682114) diphosphate galactose, uridine diphosphate N-acetylglucosamine, and cytidine (B196190) monophosphate N-acetylneuraminic acid into Golgi-enriched membrane fractions. nih.gov This competitive inhibition reduces the availability of essential sugar donors within the Golgi, thereby impairing the glycosylation of newly synthesized proteins. nih.gov This interference with a fundamental post-translational modification process can lead to a broad range of cellular dysfunctions. nih.gov

| Pyrimidine-Sugar | Transport Inhibition |

|---|---|

| Uridine Diphosphate Galactose | Yes |

| Uridine Diphosphate N-Acetylglucosamine | Yes |

| Cytidine Monophosphate N-Acetylneuraminic Acid | Yes |

Antiviral and Antiproliferative Activities of 3 Azido 3 Deoxyuridine in in Vitro and Cellular Models

Spectrum of Antiviral Activity in Cell Culture Systems

3'-Azido-3'-deoxyuridine, also known as zidovudine (B1683550) (AZT), has demonstrated a significant range of antiviral activity in various cell culture systems. Its primary mechanism involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses.

AZT has shown potent efficacy against several retroviruses in vitro. It is a well-established inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). wikipedia.org As a triphosphate, it inhibits the reverse transcriptase of HTLV-III/LAV (an early name for HIV) and blocks the expression of the p24 gag protein in H9 cells exposed to the virus. nih.gov Studies have shown that AZT can inhibit HIV-1 replication in various cell lines. For instance, in CD8+ lymphocytes, AZT at a concentration of 0.4 microM interfered with the formation of proviral DNA and inhibited the production of viral particles for over two months. nih.gov The compound's effectiveness can vary between different cell types, which correlates with the levels of its intracellular triphosphate metabolites. nih.gov

The antiviral activity of AZT extends to other retroviruses as well. It has been tested against the Simian Acquired Immunodeficiency Syndrome-associated Type D retrovirus (SAIDS-D/WA). In studies using Raji cell cultures, AZT at concentrations of 4, 40, and 400 microM completely blocked the infectivity and cytopathic effects of the SAIDS-D/WA virus. nih.govdoi.org It also partially inhibited viral replication in previously infected Raji cells in a dose-dependent manner. nih.govdoi.org

The following table summarizes the in vitro antiviral activity of AZT against various retroviruses in different cell culture models.

| Virus | Cell Line | Endpoint | Effective Concentration / IC50 |

| HIV-1 | CD8+ lymphocytes | Inhibition of viral particle production | 0.4 µM |

| HIV-1 (HTLV-IIIB) | H9 cells | Blockage of p24 gag protein expression | Not specified |

| SAIDS-D/WA | Raji cells | Complete blockage of viral infectivity | 4, 40, and 400 µM |

| Feline Leukemia Virus | MOLT4 (T lymphocytoid) | 50% inhibition (IC50) | 0.02 µM |

| Feline Leukemia Virus | HT1080 (Fibroblastoid) | 50% inhibition (IC50) | 1.75 µM |

| Feline Leukemia Virus | U937 (Monocytoid) | 50% inhibition (IC50) | 2.31 µM |

This table is generated from data found in scientific literature. nih.govnih.govnih.govnih.govdoi.org

The antiviral activity of this compound is not strictly limited to retroviruses, although its efficacy varies against other viral families. The active metabolite, AZT triphosphate, has been shown to inhibit the DNA polymerase of the Hepatitis B virus (HBV). medchemexpress.com However, its activity is not universal. For example, AZT did not demonstrate an inhibitory effect on the replication of human cytomegalovirus (CMV) in human embryonic lung fibroblasts. nih.gov

Antiproliferative Effects on Neoplastic Cell Lines

Beyond its antiviral properties, this compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anti-neoplastic agent.

AZT has been shown to inhibit the growth of numerous tumor cell lines in vitro, though the effective concentrations can vary widely. nih.govresearchgate.net It has demonstrated inhibitory effects on four different breast cancer cell lines. nih.govresearchgate.net In the human colon tumor cell line HCT-8, the 50% inhibitory concentration (IC50) after a five-day exposure was determined to be 55 µM. nih.gov AZT also suppresses the proliferation of human haematopoietic progenitor cells in a dose-dependent manner. nih.gov In these studies, erythroid progenitors were found to be particularly sensitive, with half-maximal inhibitory concentrations between 1-5 µM, compared to 20-40 µM for nonerythroid progenitor cells. nih.gov

The table below presents the antiproliferative activity of AZT in different human cell lines.

| Cell Line Type | Specific Cell Line | 50% Inhibitory Concentration (IC50) |

| Colon Tumor | HCT-8 | 55 µM |

| Haematopoietic Progenitors | Erythroid | 1-5 µM |

| Haematopoietic Progenitors | Nonerythroid | 20-40 µM |

| Breast Cancer | Not specified | 0.25 to 1.35 mM |

This table is generated from data found in scientific literature. researchgate.netnih.govnih.gov

The mechanism behind AZT's antiproliferative effects involves the induction of apoptosis (programmed cell death) and interference with key cellular processes. The active metabolite, AZT triphosphate, can activate the mitochondria-mediated apoptosis pathway. medchemexpress.com In human hepatoma cells, the combination of AZT with arsenic trioxide was shown to significantly increase the number of apoptotic cells, an effect linked to the activation of caspase 3. nih.gov

Another significant cellular response to AZT is the inhibition of telomerase activity. nih.govresearchgate.net Telomerase is an enzyme crucial for maintaining telomere length at the ends of chromosomes, and its activity is a hallmark of many cancer cells, contributing to their immortality. nih.gov By inhibiting this enzyme, AZT can interfere with the sustained proliferation of cancer cells. nih.govresearchgate.netnih.gov

Investigation of Synergistic and Antagonistic Effects of this compound in Combination Therapies (In Vitro)

The efficacy of this compound can be significantly enhanced when used in combination with other therapeutic agents, leading to synergistic effects.

In the context of antiviral therapy, combinations of AZT and phosphonoformate produced a moderate synergistic inhibitory effect against HIV-1 in vitro. nih.gov A more pronounced synergism was observed in two- and three-drug combinations of AZT, phosphonoformate (PFA), and 2',3'-dideoxythymidine (ddT), which synergistically inhibited HIV-1 replication over a wide range of concentrations. nih.gov

In cancer models, AZT also displays synergistic interactions. When combined with arsenic trioxide, a concentration-dependent synergistic effect was observed in suppressing hepatoma cells. nih.gov Similarly, a synergistic cytotoxic effect was noted when AZT was combined with hydroxyurea (B1673989) against normal myeloid progenitors. nih.gov The combination of paclitaxel (B517696) and AZT has also been shown to produce a concentration-dependent synergy in human pharynx tumor cells. researchgate.net These findings suggest that combination therapies involving AZT could offer improved therapeutic outcomes by enhancing efficacy and potentially reducing the required concentrations of individual drugs. nih.gov

Combinations with Other Nucleoside Analogs and Antiviral Agents

A comprehensive review of scientific literature reveals a significant lack of available data regarding the use of this compound in combination with other nucleoside analogs or antiviral agents. Extensive searches for in vitro and cellular model studies detailing synergistic, additive, or antagonistic effects of this compound combination therapies did not yield specific research findings.

Consequently, it is not possible to provide detailed research findings or data tables on the combined antiviral or antiproliferative activities of this specific compound with other therapeutic agents, as per the requested scope of this article. The existing body of research accessible through public databases does not appear to cover this particular area of investigation for this compound.

Mechanisms of Resistance to 3 Azido 3 Deoxyuridine in Experimental Systems

Viral Resistance Mechanisms in In Vitro Selection Models

The primary viral target of 3'-Azido-3'-deoxyuridine's active form is the reverse transcriptase (RT) enzyme, which is crucial for the replication of retroviruses like HIV-1. Resistance in this context predominantly arises from specific genetic alterations in the viral gene encoding this enzyme.

Mutations within the viral polymerase, specifically the reverse transcriptase in HIV-1, are a key factor in the development of resistance to this compound. These mutations can reduce the enzyme's affinity for the activated drug, or enhance its ability to remove the incorporated drug, thereby allowing viral DNA synthesis to continue.

The accumulation of multiple mutations often leads to higher levels of resistance. For instance, a combination of mutations at positions D67N, K70R, T215F, and K219Q in HIV-1 reverse transcriptase can result in a threefold increase in the inhibitor constant (Ki) for the triphosphate form of the drug. nih.gov The mutation at position 215 is considered pivotal, as a T215Y change alone can confer a 15- to 20-fold increase in resistance. nih.gov

Furthermore, mutations outside of the primary polymerase domain can also significantly contribute to resistance. Research has shown that certain amino acid substitutions in the connection domain of the reverse transcriptase can dramatically increase resistance to this compound, with observed resistance levels ranging from 11-fold to as high as 536-fold when present alongside other thymidine (B127349) analog mutations. pnas.org The ATP-dependent pyrophosphorolysis, a mechanism that removes the chain-terminating drug molecule from the viral DNA, appears to be a dominant resistance mechanism for mutants bearing D67N and K70R mutations. nih.gov Some combinations of mutations can lead to over 100-fold increases in the 50% inhibitory concentration (IC50) of the drug. nih.gov

Table 1: HIV-1 Reverse Transcriptase Mutations and Associated Fold Change in Resistance to this compound

| Mutation(s) | Fold Change in Resistance | Additional Notes |

|---|---|---|

| T215Y | 15- to 20-fold | Considered a pivotal mutation for resistance. nih.gov |

| D67N, K70R, T215F, K219Q | 3-fold increase in Ki | A combination of mutations leading to moderate resistance. nih.gov |

| M41L, L210W, T215Y | High-level | A common combination of thymidine analog mutations. |

| Mutations in the Connection Domain (e.g., E312Q, G335C/D, N348I, A360I/V, V365I, A376S) | 11- to 536-fold | When present with polymerase domain thymidine analog resistance mutations. pnas.org |

| Various combinations | >100-fold increase in IC50 | Multiple mutations can have a synergistic effect on resistance. nih.gov |

Cellular Resistance Mechanisms in Culture Models

In addition to viral mutations, changes within the host cell can also lead to resistance. These mechanisms often involve alterations in the cellular machinery responsible for activating this compound or changes in the intracellular environment that reduce its efficacy.

For this compound to be effective, it must first be phosphorylated by cellular kinases to its active triphosphate form. The initial and rate-limiting step in this process is carried out by thymidine kinase (TK). A reduction in the activity of this enzyme can therefore lead to a decrease in the concentration of the active drug, resulting in resistance.

In laboratory studies, prolonged exposure of T-lymphoid H9 cells to this compound has been shown to select for cell variants with reduced activity of both thymidine kinase 1 (TK1) and thymidine kinase 2 (TK2). This decrease in enzyme activity is associated with lower levels of TK1 mRNA. In some resistant cell lines, a deficiency in deoxycytidine kinase has also been observed, leading to cross-resistance with other nucleoside analogs.

The intracellular concentrations of natural deoxynucleoside triphosphates (dNTPs) can influence the effectiveness of this compound. An imbalance in these nucleotide pools can contribute to resistance. The active triphosphate form of this compound must compete with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase.

An increase in the intracellular pool of dTTP can lead to increased competition, thereby reducing the likelihood of the drug's incorporation and diminishing its antiviral effect. Studies have shown that thymidine can suppress the phosphorylation of this compound in human mononuclear cells, which is consistent with the observation that it can also antagonize the drug's anti-HIV activity. nih.gov In isolated rat heart mitochondria, this compound acts as a competitive inhibitor of thymidine phosphorylation. nih.gov Furthermore, in adult rat hearts, which rely on the salvage pathway for TTP synthesis, this compound has been shown to decrease the TTP pool by 50% within 30 minutes. nih.gov This highlights the delicate balance of intracellular nucleotide pools and how their perturbation can influence the efficacy of nucleoside analogs.

Epigenetic changes, such as the methylation of DNA, can alter gene expression without changing the DNA sequence itself. This mechanism has been implicated in the development of cellular resistance to this compound.

Research using Chinese hamster V-79 cells has demonstrated that exposure to this compound can induce genome-wide DNA hypermethylation. nih.gov This increased methylation can lead to the silencing of the thymidine kinase (TK) gene. nih.gov The resulting TK-deficient "epimutants" are unable to efficiently phosphorylate the drug to its active form, leading to a resistant phenotype. These cells were found to be 9- to 24-fold more resistant to the cytotoxic effects of this compound. nih.gov The role of DNA hypermethylation in this resistance mechanism was confirmed by the fact that treatment with the demethylating agent 5-azadeoxycytidine could reactivate the TK gene and restore sensitivity to the drug. nih.gov

Biochemical Pharmacology and Intracellular Disposition of 3 Azido 3 Deoxyuridine

Cellular Uptake and Intracellular Distribution in Various Cell Types

The entry of 3'-Azido-3'-deoxyuridine into cells is a critical prerequisite for its pharmacological effects. As a pyrimidine (B1678525) nucleoside analog, its transport across the plasma membrane is not a simple diffusion process but is mediated by specific protein carriers. Human cells possess two main families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). The ENTs, which include ENT1, ENT2, and ENT4, facilitate the bidirectional transport of a wide array of purine (B94841) and pyrimidine nucleosides down their concentration gradient. mdpi.com In contrast, CNTs are sodium-dependent symporters that can transport nucleosides against a concentration gradient.

Studies on the related compound AZT have shown that its cellular uptake is a key determinant of its activity and that resistance to the drug can arise from impaired transport mechanisms, described as "limited permeation". nih.gov This strongly suggests the involvement of nucleoside transporters in the uptake of azido-substituted nucleosides. Given the broad substrate specificity of the ENT family, it is highly probable that these transporters are involved in the cellular uptake of this compound.

Once inside the cell, this compound is subject to the metabolic machinery of the cytoplasm and nucleus. Its intracellular distribution is influenced by its subsequent enzymatic modifications, primarily phosphorylation. The monophosphorylated form of the related compound AZT has been detected in T-lymphoblastoid cell lines, indicating its presence and accumulation within the intracellular environment. nih.gov It is reasonable to infer a similar intracellular fate for this compound, where it and its phosphorylated metabolites would be distributed throughout the cytoplasm and potentially the nucleus, where they can interact with the enzymes involved in nucleic acid synthesis.

Table 1: Potential Cellular Transporters for this compound

| Transporter Family | Specific Transporters | Substrate Specificity | Probable Role in this compound Uptake |

| Equilibrative Nucleoside Transporters (ENTs) | ENT1, ENT2, ENT4 | Broad range of purine and pyrimidine nucleosides | High |

| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | More specific for certain nucleosides | Possible, but less certain than ENTs |

Enzymatic Biotransformation and Catabolic Pathways of this compound within Cells

Following cellular uptake, this compound undergoes a series of enzymatic transformations that are crucial for both its activation to a pharmacologically active form and its eventual inactivation and elimination. The primary activation pathway for nucleoside analogs is sequential phosphorylation to their mono-, di-, and triphosphate derivatives.

Studies on the analogous compound 3'-azido-2',3'-dideoxyuridine (B1200160) have demonstrated that it serves as a substrate for thymidine (B127349) kinase, the enzyme responsible for the initial phosphorylation step. nih.gov This phosphorylation is a critical activation step, as the triphosphate form is the active moiety that can inhibit viral reverse transcriptases or be incorporated into DNA, leading to chain termination. 3'-azido-2',3'-dideoxyuridine has been shown to be a competitive inhibitor of thymidine phosphorylation, indicating its interaction with thymidine kinase. nih.gov It is highly likely that this compound is also a substrate for and competitive inhibitor of thymidine kinase.

The catabolic pathways for this compound likely involve processes that inactivate the molecule and facilitate its excretion. Research on 3'-azido-2',3'-dideoxyuridine in rat hepatocytes has identified two major catabolites: a 5'-O-glucuronide and 3'-amino-2',3'-dideoxyuridine (B1195452). The formation of the glucuronide conjugate is a common detoxification pathway for xenobiotics, increasing their water solubility for renal or biliary excretion. This reaction is typically catalyzed by UDP-glucuronosyltransferases (UGTs). The other identified catabolite suggests that the reduction of the 3'-azido group to a 3'-amino group is a significant catabolic route.

Table 2: Key Enzymes in the Biotransformation of this compound (Inferred from Related Compounds)

| Enzyme | Metabolic Process | Consequence |

| Thymidine Kinase | Phosphorylation (Anabolism) | Activation to monophosphate |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation (Catabolism) | Inactivation and enhanced excretion |

| Unidentified Reductases | Reduction of azido (B1232118) group (Catabolism) | Formation of an amino derivative |

Identification of Deaminases and Phosphatases Involved in Inactivation

While phosphorylation is a key activation step, the reverse reaction, dephosphorylation, can lead to inactivation. Cellular phosphatases are responsible for removing phosphate (B84403) groups from molecules and likely play a role in regulating the intracellular concentrations of the phosphorylated metabolites of this compound. However, specific phosphatases that act on the phosphorylated forms of this compound have not been identified in the reviewed literature.

Deaminases are enzymes that catalyze the removal of an amine group. In the context of nucleoside analogs, deamination of the base can alter the molecule's ability to be recognized by kinases or polymerases, thus representing a potential inactivation pathway. The zinc-dependent deaminase superfamily includes enzymes that metabolize purines and pyrimidines. nih.gov However, there is currently no direct scientific evidence to suggest that this compound or its metabolites are significant substrates for cellular deaminases. Further research is needed to elucidate the role, if any, of deaminases and specific phosphatases in the inactivation and catabolism of this compound.

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| AZT | 3'-azido-3'-deoxythymidine (Zidovudine) |

| ENT | Equilibrative Nucleoside Transporter |

| CNT | Concentrative Nucleoside Transporter |

| UGT | UDP-glucuronosyltransferase |

Analytical Methodologies for 3 Azido 3 Deoxyuridine Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), stands as a cornerstone for the quantitative analysis of 3'-Azido-3'-deoxyuridine and its metabolites. These methods offer the sensitivity and specificity required to measure therapeutic nucleoside analogs in biological fluids and tissues.

High-Performance Liquid Chromatography (HPLC) for this compound and its Metabolites

HPLC is a widely employed technique for the determination of this compound (also known as AzddU or CS-87) in various biological samples. medchemexpress.com A validated reverse-phase HPLC (RP-HPLC) method has been established for the simultaneous quantification of this compound and its prodrugs in rat plasma. nih.gov This method utilizes a C18 column and a gradient elution with a mobile phase composed of sodium acetate (B1210297) buffer and acetonitrile (B52724), allowing for the separation and quantification of the parent compound and its derivatives. medchemexpress.comnih.gov

For the analysis of this compound in maternal plasma, amniotic fluid, and fetal and placental tissues, a rapid and efficient HPLC method has been developed. medchemexpress.com This assay employs a Hypersil ODS column with a mobile phase of acetonitrile in sodium acetate buffer, achieving baseline resolution of this compound and an internal standard, 3'-azido-3'-deoxythymidine (zidovudine, AZT). medchemexpress.com Sample preparation is a critical step, involving protein precipitation for plasma and amniotic fluid, and solid-phase extraction (SPE) for tissue homogenates to ensure clean samples for analysis. medchemexpress.com The limit of detection for these methods is in the range of 0.01 to 0.075 µg/mL, demonstrating high sensitivity. medchemexpress.com

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Method for Rat Plasma nih.gov | Method for Maternal and Fetal Tissues medchemexpress.com |

|---|---|---|

| Column | Octadecyl silane (B1218182) (C18) | Hypersil ODS (150x4.6 mm) |

| Mobile Phase | Gradient of 0.04 M sodium acetate (pH 5.0) and acetonitrile | Isocratic, 4.5% or 5.5% acetonitrile in 40 mM sodium acetate (pH 7) |

| Flow Rate | 2.0 mL/min | 2.0 mL/min |

| Detection | UV at 261 nm | UV at 263 nm |

| Internal Standard | 3'-Azido-2',3'-dideoxy-5-ethyluridine (CS-85) | 3'-Azido-3'-deoxythymidine (AZT) |

| Retention Time of this compound | 3.3 min | 6.2 min (plasma), 8.3 min (tissues) |

| Limit of Quantitation | 0.25 µg/mL | Not specified |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced specificity and sensitivity for the analysis of nucleoside analogs and their metabolites, making them invaluable tools in drug metabolism studies. While specific LC-MS/MS fragmentation patterns for this compound are not extensively detailed in the available literature, the application of this technique can be inferred from metabolic studies that have successfully identified its biotransformation products. nih.gov

The general workflow for LC-MS analysis in cell culture media and other biological matrices involves separation of the analytes by liquid chromatography, followed by ionization and mass analysis. nih.govresearchgate.netresearchgate.netresearchgate.net This allows for the determination of the mass-to-charge ratio of the parent compound and any metabolites, facilitating their identification and quantification. The identification of metabolites such as the 5'-O-glucuronide and the 3'-amino derivative of this compound in hepatocytes strongly suggests the use of LC-MS for their characterization. nih.gov The high resolution and accuracy of modern mass spectrometers enable the elucidation of elemental compositions and the differentiation between compounds with similar masses. nih.gov

Radiolabeling and Autoradiographic Techniques for Metabolic Tracing

Radiolabeling is a powerful technique for tracing the metabolic fate of a drug within a biological system. By introducing a radioactive isotope into the molecule, researchers can track its distribution, metabolism, and excretion with high sensitivity.

A study on the catabolism of this compound in isolated rat hepatocytes utilized tritium-labeled compound ([3H]AzddU) to investigate its metabolic pathways. nih.gov Following incubation of the hepatocytes with [3H]AzddU, the cells were analyzed to identify and quantify the parent compound and its radioactive metabolites. nih.gov This approach led to the identification of two primary catabolites: 3'-azido-2',3'-dideoxy-5'-β-D-glucopyranosyluridine (GAzddU) and 3'-amino-2',3'-dideoxyuridine (B1195452) (AMddU). nih.gov The formation of these metabolites indicates two major metabolic routes: glucuronidation and the reduction of the azido (B1232118) group to an amino group. nih.gov

Autoradiography can be used in conjunction with radiolabeling to visualize the distribution of the radiolabeled compound within tissues and even at the cellular level. osti.gov While specific autoradiography studies focused solely on this compound are not detailed, the principle of the technique involves exposing tissue sections containing the radiolabeled compound to a photographic emulsion or a phosphor imaging plate. The radiation from the tritium (B154650) atoms creates an image, revealing the localization of the compound. This technique provides valuable spatial information about where the drug and its metabolites accumulate, which can be correlated with sites of action or toxicity.

Table 2: Identified Metabolites of [3H]this compound in Rat Hepatocytes

| Metabolite | Full Chemical Name | Metabolic Pathway |

|---|---|---|

| GAzddU | 3'-azido-2',3'-dideoxy-5'-β-D-glucopyranosyluridine | Glucuronidation |

| AMddU | 3'-amino-2',3'-dideoxyuridine | Azido Reduction |

Future Directions in Academic Research on 3 Azido 3 Deoxyuridine

Design and Synthesis of Next-Generation 3'-Azido-3'-deoxyuridine Analogs with Enhanced Biological Properties

A primary focus of future research will be the rational design and efficient synthesis of novel analogs of this compound with improved biological characteristics. This involves strategic modifications to the parent molecule to enhance properties such as target specificity, metabolic stability, and therapeutic efficacy. Researchers have previously synthesized various 5-substituted 3'-azido derivatives of 2'-deoxyuridine, demonstrating that modifications to the pyrimidine (B1678525) base can influence biological activity. nih.gov

Future synthetic strategies may explore a wider range of substitutions at the 5-position of the uracil (B121893) ring, as well as modifications to the sugar moiety. The goal is to create a diverse library of compounds for biological screening. Synthetic approaches are being refined to be more efficient and adaptable for generating these new molecules. nih.gov For instance, improved methods for introducing the 3'-azido group are crucial for the synthesis of not only this compound but also other 3'-substituted deoxynucleosides. nih.gov The development of next-generation analogs will also draw inspiration from related compounds, such as 3'-azido-2',3'-dideoxyguanosine (B1384153) derivatives, where synthetic methodologies have been optimized for better yields and reproducibility. nih.gov

The biological evaluation of these new analogs will be a critical component of this research. For example, some 3'-azido analogs of pyrimidine deoxyribonucleosides have shown activity against retroviruses. nih.gov By systematically altering the structure of this compound, researchers aim to develop new compounds with potentially greater potency and selectivity.

Exploration of this compound as a Research Tool for Investigating Nucleic Acid Synthesis and Repair

The structural similarity of this compound to natural nucleosides makes it a valuable tool for probing the mechanisms of nucleic acid synthesis and repair. The presence of the 3'-azido group can act as a chain terminator during DNA synthesis, a property that can be exploited to study the function of DNA polymerases.

Future research will likely involve using this compound and its derivatives to investigate the intricate processes of DNA repair. For instance, studies on other thymidine (B127349) analogs, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), have shown that nucleotide excision repair (NER) can remove these modified bases from the genome. pnas.orgresearchgate.net It is plausible that this compound, when incorporated into DNA, could also be recognized and processed by DNA repair pathways. Investigating how cellular machinery responds to the presence of this azido-modified nucleoside could provide valuable insights into the mechanisms that maintain genome stability. nih.gov

Furthermore, the interplay between DNA repair and RNA metabolism is a growing area of interest. nih.govntnu.no The use of nucleoside analogs like this compound could help to elucidate the roles of various enzymes and pathways at the interface of these two fundamental cellular processes. By tracking the incorporation and fate of this analog, researchers can gain a better understanding of how cells handle modified nucleotides during DNA replication and repair. The development of techniques to measure repair synthesis using non-radioactive methods, such as the incorporation of EdU, provides a framework for how this compound could be similarly employed. oup.com

Computational Modeling and In Silico Studies of this compound Interactions with Biomolecules

Computational modeling and in silico studies are becoming indispensable tools in modern drug discovery and molecular biology. These approaches will be instrumental in elucidating the interactions of this compound with its biological targets at an atomic level. By employing techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound binds to the active sites of enzymes involved in nucleic acid metabolism, such as viral reverse transcriptases and cellular DNA polymerases. nih.gov

These computational methods can help to rationalize the observed biological activities of this compound and its analogs. For example, in silico screening can be used to virtually test a large library of designed analogs against a specific protein target, prioritizing the most promising candidates for chemical synthesis and experimental validation. chemmethod.comresearchgate.net This approach can significantly accelerate the discovery of new compounds with enhanced properties.

Future in silico studies will likely focus on building accurate models of this compound in complex with key biomolecules. This will involve understanding the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. mdpi.com Such detailed structural information is crucial for the rational design of next-generation analogs with improved therapeutic potential. The continued development of computational algorithms and the increasing power of high-performance computing will further enhance the predictive power of these in silico methods. nih.gov

Application of this compound Derivatives in Advanced Biological Probes and Imaging (e.g., via click chemistry)

The azide (B81097) group in this compound is a key functional handle for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This powerful and highly specific reaction allows for the covalent attachment of a probe, such as a fluorescent dye or a biotin (B1667282) tag, to the azide-modified nucleoside. acs.org This capability opens up a wide range of applications in advanced biological imaging and diagnostics.

Future research will focus on developing derivatives of this compound that can be readily incorporated into cellular DNA and subsequently visualized using click chemistry. This approach would enable the direct imaging of DNA synthesis in living cells and organisms, providing a powerful tool for studying cell proliferation, development, and disease. The principles for this have been well-established with other azide- and alkyne-modified nucleosides. nih.govdntb.gov.uanih.gov For example, 5-ethynyl-2'-deoxyuridine (EdU) is widely used to label replicating DNA, which is then detected by reacting it with a fluorescent azide. tandfonline.comtandfonline.commdpi.com Similarly, 5-azido-2'-deoxyuridine has been synthesized and used for two-color DNA staining in conjunction with EdU. pnas.org

The development of pro-fluorogenic probes, which become fluorescent only upon reacting with the azide, will further enhance the utility of this compound derivatives for live-cell imaging by reducing background fluorescence. tandfonline.comtandfonline.com These advanced imaging techniques will allow for the precise spatial and temporal tracking of DNA synthesis and could be applied to a wide range of biological questions. The versatility of click chemistry will also enable the use of this compound derivatives in other applications, such as the enrichment and identification of newly synthesized DNA or the targeted delivery of therapeutic agents. nih.govnih.gov

Q & A

Q. Experimental Validation :

- Plaque Assays : Measure ID50/ID95 shifts in CD4+ HeLa cells; resistant isolates show ≥100-fold increased ID50 .

- Genotypic Analysis : Sanger sequencing of RT codons identifies mutation patterns .

Advanced: What is the role of AZT triphosphate (AZT-TP) in antiviral activity, and how is its intracellular concentration quantified?

Methodological Answer:

AZT-TP is the pharmacologically active metabolite. Its efficacy depends on:

- Intracellular Retention : AZT-TP’s half-life in PBMCs is ~3–7 hours, influenced by kinase/phosphatase activity .

- Quantification Methods :

Advanced: How can combinatorial therapy mitigate AZT resistance in HIV treatment?

Methodological Answer:

Combining AZT with non-thymidine analogs (e.g., ddI, ddC) reduces resistance risk via:

Q. Experimental Design :

- In Vitro Phenotypic Assays : Test drug combinations in PBMCs using median-effect analysis (Chou-Talalay method) to calculate combination indices (CI) .

Advanced: What structural modifications of AZT improve blood-brain barrier (BBB) penetration?

Methodological Answer:

- Prodrug Strategies : Phosphorylation-resistant lipophilic esters (e.g., 5'-valyl-AZT) enhance BBB transit via passive diffusion .

- Locked Nucleic Acids (LNAs) : Conformationally constrained analogs (e.g., 2'-O,4'-C-methylene-5-methyluridine) increase metabolic stability and CNS uptake .

Q. Validation :

- In Vivo Models : Intravenous AZT injection in rats, followed by LC-MS quantification of brain AZT-TP, confirms BBB penetration .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.